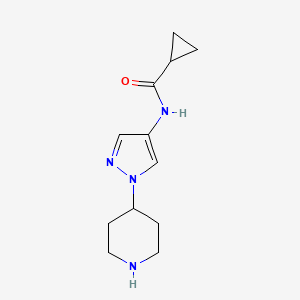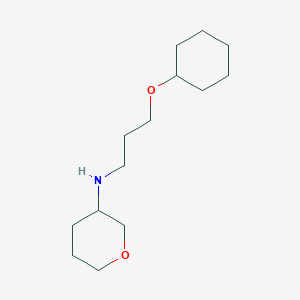
5-(Thiolane-2-carbonylamino)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiolane-2-carbonylamino)pyridine-3-carboxylic acid, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response.
Wirkmechanismus
TPCA-1 inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. NF-κB is activated by various stimuli, such as cytokines, bacterial and viral products, and stress, and plays a crucial role in the immune response. TPCA-1 inhibits the activity of NF-κB by binding to the kinase domain of the inhibitor of kappa B kinase (IKK), a key regulator of NF-κB activation.
Biochemical and Physiological Effects
TPCA-1 has been shown to have anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. In a study conducted on mice with collagen-induced arthritis, TPCA-1 was shown to reduce inflammation and joint destruction. TPCA-1 has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.
Vorteile Und Einschränkungen Für Laborexperimente
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for IKK. TPCA-1 has also been shown to have good bioavailability and pharmacokinetic properties. However, TPCA-1 has some limitations for lab experiments. It has been shown to have some toxicity in vivo, and its effects on other signaling pathways and off-target effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on TPCA-1. One area of research is to investigate its potential use in treating various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Another area of research is to investigate its potential use in cancer treatment, either as a single agent or in combination with other therapies. Additionally, further studies are needed to understand its effects on other signaling pathways and off-target effects.
Synthesemethoden
The synthesis of TPCA-1 involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The resulting product is then reacted with 2-mercaptoethanol to form 2-(mercaptoethoxy)nicotinoyl chloride. The final step involves the reaction of 2-(mercaptoethoxy)nicotinoyl chloride with glycine to form TPCA-1.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. TPCA-1 has also been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
5-(thiolane-2-carbonylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c14-10(9-2-1-3-17-9)13-8-4-7(11(15)16)5-12-6-8/h4-6,9H,1-3H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCOWYRMTBJTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NC2=CN=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)

![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)


![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)

![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)

![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)
![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)

![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)